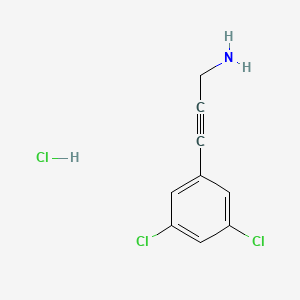

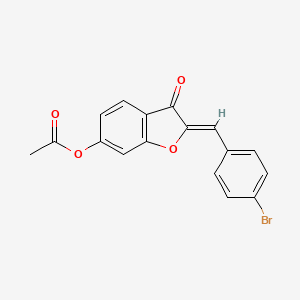

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-3-(3-methylthiophen-2-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-3-(3-methylthiophen-2-yl)propan-1-one" is a complex molecule that likely contains a thiazepane ring, a thiophene moiety, and a ketone functional group. This structure suggests potential for interesting chemical properties and reactivity due to the presence of heterocycles and the ketone group. The thiophene units imply potential π-conjugation which could affect the electronic properties of the molecule.

Synthesis Analysis

The synthesis of related compounds with thiophene units has been demonstrated in the literature. For instance, a series of 1,3-di(3,3′-dialkyl-2,2′-bithien-5-yl) propanes were synthesized through lithiation of 3,3′-dialkyl-2,2′-bithiophenes followed by substitution with 1,3-dibromopropane . This method could potentially be adapted for the synthesis of the target compound by modifying the substitution pattern to introduce the thiazepane and ketone functionalities.

Molecular Structure Analysis

The molecular structure of the compound is not directly discussed in the provided papers. However, the presence of thiophene rings in the compound suggests that π-conjugation and aromaticity are important features. The synthesis and polymerization of related compounds have shown that π-stacking of thiophene segments can occur, which could also be relevant for the molecular structure analysis of the target compound .

Chemical Reactions Analysis

Thiophene-containing compounds are known to undergo various chemical reactions. For example, the thioacetalization reaction of 1-(1,3-dithian-2-ylidene)propan-2-one, a compound with a dithiane ring, was carried out with aldehydes and ketones to yield 1,3-dithiane derivatives . This indicates that the thiophene and thiazepane rings in the target compound could also participate in similar reactions, potentially leading to the formation of thioacetals or other sulfur-containing heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-3-(3-methylthiophen-2-yl)propan-1-one" are not directly reported in the provided papers. However, based on the properties of similar compounds, it can be inferred that the target compound may exhibit interesting electronic properties due to the thiophene units, which could affect its conductivity and optical properties. The presence of a ketone group could also influence its reactivity and solubility .

Applications De Recherche Scientifique

Generation of Structurally Diverse Libraries

- A study detailed the generation of a structurally diverse library of compounds through alkylation and ring closure reactions, showcasing the versatility of thiophene derivatives in synthesizing a wide array of chemical entities with potential applications in pharmaceuticals and material science (Roman, 2013).

Applications in DNA Binding and Gene Delivery

- Research on cationic polythiophenes has highlighted their responsive DNA-binding properties, demonstrating potential use as theranostic gene delivery vehicles, indicating the importance of thiophene derivatives in biomedical research (Carreon et al., 2014).

Material Science and Photophysics

- A study on cationic isothiouronium polythiophenes revealed insights into the effects of alkoxy-spacer length and solvent on their photophysical properties, contributing to the understanding of thiophene-based materials for applications in optoelectronics and sensing technologies (Domínguez et al., 2017).

Synthesis and Medicinal Chemistry

- Research into the synthesis of new fused 1,5-benzodiazepines using thiophene derivatives has opened avenues for the development of novel therapeutic agents, showcasing the role of thiophene compounds in drug discovery (Khodairy, 2005).

Propriétés

IUPAC Name |

1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-3-(3-methylthiophen-2-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S3/c1-13-7-11-23-14(13)4-5-17(19)18-8-6-16(15-3-2-10-22-15)24(20,21)12-9-18/h2-3,7,10-11,16H,4-6,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQKMNGLXBRNES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B3005830.png)

![7-[(Cyclopent-3-en-1-yl)methoxy]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3005834.png)

![2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3005838.png)

![(E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B3005840.png)

![3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/no-structure.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3005848.png)

![methyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B3005851.png)